molecular formula C12H16ClNO2 B2640481 tert-Butyl 4-Amino-2-chloro-5-methylbenzoate CAS No. 2135339-59-0

tert-Butyl 4-Amino-2-chloro-5-methylbenzoate

Cat. No. B2640481
CAS RN: 2135339-59-0
M. Wt: 241.72
InChI Key: SSDJJFTXPUNDJX-UHFFFAOYSA-N
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Description

“tert-Butyl 4-Amino-2-chloro-5-methylbenzoate” is a chemical compound with the molecular formula C12H16ClNO2 . It is a white to yellow solid at room temperature . The compound has a molecular weight of 241.72 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H16ClNO2/c1-7-5-8(9(13)6-10(7)14)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.

Scientific Research Applications

Highly Diastereoselective Synthesis

Researchers have utilized tert-butyl sorbate derivatives in highly diastereoselective and stereodivergent dihydroxylations to achieve asymmetric synthesis of complex sugar derivatives, highlighting the compound's utility in synthesizing structurally intricate molecules with high stereochemical control (Csatayová et al., 2011).

Hydrolytic Stability of Zirconium Complexes

The hydrolytic stability of zirconium complexes involving tert-butyl amino(polyphenolic) ligands demonstrates the compound's role in forming stable metal-ligand complexes, which could have implications in materials science and catalysis (Chartres et al., 2007).

Intermediate in Targeted Molecule Synthesis

Tert-butyl 4-Amino-2-chloro-5-methylbenzoate serves as a critical intermediate in the synthesis route of targeted mTOR PRO1, a PROTAC molecule, highlighting its importance in the development of therapeutic agents (Zhang et al., 2022).

Mild Fujiwara-Moritani Reactions

This compound has been applied as a substitute in mild Fujiwara-Moritani reactions, facilitating room-temperature coupling between acetanilides and butyl acrylate, showcasing its utility in organic synthesis under mild conditions (Liu & Hii, 2011).

Antioxidant Activity

New derivatives synthesized from this compound have been analyzed for their in vitro antioxidant activities, indicating the compound's potential in creating antioxidant agents (Yüksek et al., 2015).

Magnetic Materials

The synthesis and characterization of tert-butyl benzimidazole derivatives have contributed to the development of organic magnetic materials, exploring the role of hydrogen bonds in their magnetic behavior (Ferrer et al., 2001).

properties

IUPAC Name

tert-butyl 4-amino-2-chloro-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-7-5-8(9(13)6-10(7)14)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDJJFTXPUNDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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